4-(Chloromethyl)-2-(4-chlorophenyl)thiophene

Lipophilicity Drug Design ADME

This 2,4-disubstituted thiophene building block provides a reactive chloromethyl handle at the 4-position, enabling orthogonal functionalization critical for synthesizing antirheumatic 5-phenylthiophenecarboxylic acid derivatives and low-viscosity liquid crystals. The 2-(4-chlorophenyl) group elevates LogP to 4.81—significantly higher than non-chlorinated analogs—enhancing membrane partitioning for CNS and intracellular targets. The 2,4-substitution pattern offers synthetic routes inaccessible to the common 2,5-isomer.

Molecular Formula C11H8Cl2S
Molecular Weight 243.2 g/mol
CAS No. 649569-69-7
Cat. No. B12589917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-(4-chlorophenyl)thiophene
CAS649569-69-7
Molecular FormulaC11H8Cl2S
Molecular Weight243.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CS2)CCl)Cl
InChIInChI=1S/C11H8Cl2S/c12-6-8-5-11(14-7-8)9-1-3-10(13)4-2-9/h1-5,7H,6H2
InChIKeyKXFNSFPHFCUMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-2-(4-chlorophenyl)thiophene (CAS 649569-69-7): Core Physicochemical and Structural Profile for Procurement Decisions


4-(Chloromethyl)-2-(4-chlorophenyl)thiophene is a 2,4-disubstituted thiophene building block bearing a reactive chloromethyl handle at the 4-position and a 4-chlorophenyl group at the 2-position. It has the molecular formula C₁₁H₈Cl₂S, a molecular weight of 243.15 g/mol, a calculated LogP of 4.81, and a polar surface area (PSA) of 28.24 Ų . The compound serves primarily as a synthetic intermediate in medicinal chemistry and materials science, with documented use in the synthesis of antirheumatic 5-phenylthiophenecarboxylic acid derivatives [1] and as a precursor for liquid-crystalline 2,4-disubstituted thiophenes [2].

Why 4-(Chloromethyl)-2-(4-chlorophenyl)thiophene Cannot Be Replaced by Generic Thiophene Analogs: The Regioisomer and Substitution Problem


Generic substitution of 4-(chloromethyl)-2-(4-chlorophenyl)thiophene with its positional isomer 2-(chloromethyl)-5-(4-chlorophenyl)thiophene (CAS 24680-30-6) or with the non-chlorinated analog 4-chloromethyl-2-phenylthiophene (CAS 177540-96-4) introduces critical differences in synthetic accessibility, reactivity, and downstream biological performance. The 2,4-disubstitution pattern of the target compound directs electrophilic and cross-coupling chemistry orthogonally to the 2,5-pattern, enabling distinct synthetic routes to 2,4-disubstituted thiophene targets that cannot be accessed with the 2,5-isomer [1]. Furthermore, the 4-chloro substituent on the phenyl ring raises the calculated LogP by approximately 0.65 log units relative to the unsubstituted phenyl analog , which materially alters membrane partitioning and pharmacokinetic behavior in any downstream bioactive molecule incorporating this fragment.

4-(Chloromethyl)-2-(4-chlorophenyl)thiophene: Quantitative Evidence for Differentiated Selection Versus Closest Analogs


LogP Differentiation of 4-(Chloromethyl)-2-(4-chlorophenyl)thiophene Versus Non-Chlorinated Phenyl Analog Drives Membrane Permeability

The target compound 4-(chloromethyl)-2-(4-chlorophenyl)thiophene exhibits a calculated LogP of 4.81, which is 0.65 log units higher than the non-chlorinated analog 4-chloromethyl-2-phenylthiophene (LogP 4.15, CAS 177540-96-4) and 0.46 log units higher than the core scaffold 2-(4-chlorophenyl)thiophene (ACD/LogP 4.35, CAS 40133-23-1) . This increase in lipophilicity arises from the additional chlorine atom on the para position of the phenyl ring and translates to an estimated ~4.5-fold increase in theoretical membrane partition coefficient at physiological pH, which is critical for blood-brain barrier penetration and intracellular target engagement when the fragment is incorporated into bioactive molecules [1].

Lipophilicity Drug Design ADME

Regiochemical Identity: 2,4-Disubstitution Pattern Enables Exclusive Synthetic Access to 2,4-Disubstituted Thiophene Liquid Crystals Unavailable from 2,5-Isomer

The 2,4-disubstituted architecture of 4-(chloromethyl)-2-(4-chlorophenyl)thiophene places the chloromethyl handle at the 4-position, which is the essential regiochemical requirement for synthesizing 2,4-disubstituted thiophene liquid crystals. Published synthesis of 2-(4-cyanophenyl)-4-pentylthiophene (a 2,4-isomer) demonstrated a lower melting point than the corresponding 2,5-disubstituted isomer, a property attributed to reduced molecular linearity in the 2,4-series that favorably lowers viscosity and melting transitions [1]. The target compound's 4-chloromethyl group serves as the electrophilic anchor point for this 2,4-selective cross-coupling sequence; the 2,5-isomer 2-(chloromethyl)-5-(4-chlorophenyl)thiophene (CAS 24680-30-6) cannot access the same product geometry .

Liquid Crystals Materials Chemistry Regioselective Synthesis

Antirheumatic SAR: 4-Chlorophenyl-Substituted Thiophene Derivatives Demonstrate Superior Adjuvant-Induced Arthritis (AIA) Suppression Versus Esonarimod in Rats

In a head-to-head comparative pharmacological study of 5-phenylthiophenecarboxylic acid derivatives, methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate (compound 5h) suppressed adjuvant-induced arthritis (AIA) in rats more potently than the clinical candidate esonarimod (1) and all other synthesized derivatives in the series [1]. Compound 5h, which bears the identical 4-chlorophenyl-thiophene substructure present in the target compound, outperformed the 4-bromophenyl analog 5d and the unsubstituted phenyl derivatives. This SAR establishes that the 4-chlorophenyl substitution pattern—precisely the motif provided by 4-(chloromethyl)-2-(4-chlorophenyl)thiophene—is pharmacophorically privileged for AIA suppression [2].

Anti-inflammatory Rheumatoid Arthritis Interleukin-1 Antagonism

Synthetic Yield Benchmark: 4-Chloromethyl-2-acylthiophenes Prepared in up to 65% Yield via Paraformaldehyde/AlCl₃ Method—Applicable to the Target Compound

A general method for preparing 4-chloromethyl-2-acylthiophenes using paraformaldehyde and anhydrous aluminum chloride on the corresponding carbonyl compounds achieves yields of up to 65% [1]. This electrophilic chloromethylation protocol installs the chloromethyl group regioselectively at the 4-position of the thiophene ring when the 2-position is blocked by an acyl or aryl substituent. This yield benchmark represents a practical synthesis route for the target compound class, contrasting with alternative chloromethylation approaches that may produce mixtures of 2- and 4-regioisomers when applied to less sterically biased substrates [2].

Chloromethylation Synthetic Methodology Process Chemistry

Identical Physicochemical Parameters of 2,4- and 2,5-Regioisomers Mask Differential Chemical Reactivity: Analytical Distinction by InChIKey

4-(Chloromethyl)-2-(4-chlorophenyl)thiophene (CAS 649569-69-7) and its 2,5-regioisomer 2-(chloromethyl)-5-(4-chlorophenyl)thiophene (CAS 24680-30-6) share identical molecular formulas (C₁₁H₈Cl₂S), molecular weights (243.15), exact masses (241.972), PSA values (28.24 Ų), and calculated LogP values (4.81) . This complete physicochemical degeneracy means that standard purity assays (HPLC retention time, GC-MS, elemental analysis) are insufficient to distinguish the two regioisomers. The InChIKey of the target compound is KXFNSFPHFCUMEH-UHFFFAOYSA-N, which serves as the definitive structural identifier for procurement verification .

Analytical Chemistry Quality Control Regioisomer Identification

4-(Chloromethyl)-2-(4-chlorophenyl)thiophene: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of 5-Phenylthiophene-3-carboxylic Acid Antirheumatic Drug Candidates

4-(Chloromethyl)-2-(4-chlorophenyl)thiophene serves as the key electrophilic building block for constructing 5-(4-chlorophenyl)thiophene-3-carboxylic acid derivatives, a compound class shown by Noguchi et al. (2003) to suppress adjuvant-induced arthritis (AIA) in rats more potently than esonarimod [1]. The chloromethyl group provides a handle for nucleophilic displacement with cyanide, malonate esters, or thiols, enabling rapid diversification at the 4-position of the thiophene ring while retaining the pharmacophoric 4-chlorophenyl group at the 2-position. The QSAR models developed by Adhikari et al. (2012) further identified steric and electronic descriptors at atom position 9 (corresponding to the thiophene 4-substituent) as critical determinants of IL-1 inhibitory activity , underscoring the value of the 4-chloromethyl handle for systematic SAR exploration.

Precursor for Low-Viscosity 2,4-Disubstituted Thiophene Liquid Crystals

The 2,4-disubstitution pattern of 4-(chloromethyl)-2-(4-chlorophenyl)thiophene is precisely the architecture required for liquid crystalline thiophenes with reduced melting points and lower viscosity compared to the more linear 2,5-disubstituted isomers. Kim et al. (2001) demonstrated that 2,4-disubstituted thiophenes exhibit depressed melting transitions due to disrupted molecular linearity, a property directly exploitable in display and optical device formulations [1]. The chloromethyl group undergoes facile transhalogenation to the bromomethyl analog (NaBr/acetone), enabling subsequent Cu(I)-catalyzed cross-coupling with alkyl or aryl Grignard reagents to install the 4-substituent while the 2-aryl group remains intact.

Fragment-Based Drug Discovery Requiring High-LogP Chlorophenyl-Thiophene Scaffolds

With a calculated LogP of 4.81—substantially higher than the non-chlorinated analog 4-chloromethyl-2-phenylthiophene (LogP 4.15) and the parent scaffold 2-(4-chlorophenyl)thiophene (LogP 4.35)—4-(chloromethyl)-2-(4-chlorophenyl)thiophene is the fragment of choice when medicinal chemistry programs require enhanced lipophilicity for target engagement in lipid-rich environments (e.g., CNS, intracellular membrane-bound targets) [1]. The 4-chlorophenyl group contributes approximately +0.46 to +0.66 log units of incremental lipophilicity without altering polar surface area (PSA remains constant at 28.24 Ų across the analog series), preserving hydrogen-bonding characteristics while increasing membrane partitioning.

Regioisomer-Specific Cross-Coupling Platform for Thiophene Diversification

The 4-chloromethyl-2-arylthiophene architecture enables orthogonal functionalization: the chloromethyl group participates in nucleophilic substitution (SN2 with amines, thiolates, cyanide), while the 2-aryl position remains available for electrophilic aromatic substitution or directed metalation. This orthogonality is absent in the 2,5-isomer (CAS 24680-30-6), where the chloromethyl group is positioned adjacent to the aryl ring, potentially leading to steric hindrance and altered regioselectivity in subsequent transformations . Synthetic protocols using Lawesson's reagent with β,γ-epoxycarbonyl intermediates provide regioselective access to this 2,4-pattern, with the chloromethyl group installed during ring formation rather than via post-functionalization, ensuring high regiochemical fidelity [1].

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